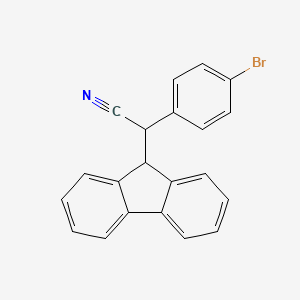
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile: is an organic compound that features a bromophenyl group and a fluorenyl group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 9H-fluorene.
Formation of Intermediate: A Grignard reaction is performed using 4-bromobenzaldehyde and a Grignard reagent derived from 9H-fluorene. This results in the formation of an intermediate compound.
Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions to yield 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile has several scientific research applications:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile depends on its application:
Material Science: Functions as an electron donor or acceptor in organic electronic devices.
Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity.
Chemical Sensors: Changes in electronic properties upon binding to target analytes, leading to detectable signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a methyl group instead of bromine.
2-(4-nitrophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in applications where specific electronic characteristics are desired.
Eigenschaften
CAS-Nummer |
19656-52-1 |
|---|---|
Molekularformel |
C21H14BrN |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C21H14BrN/c22-15-11-9-14(10-12-15)20(13-23)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12,20-21H |
InChI-Schlüssel |
MXRNQAKNDOXLOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


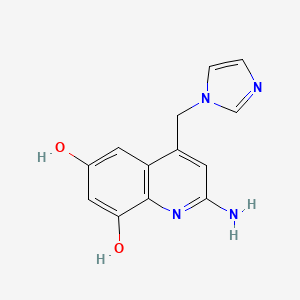



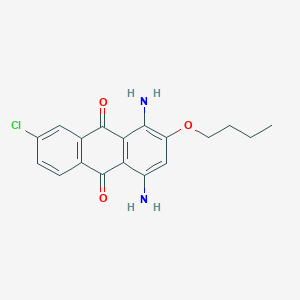
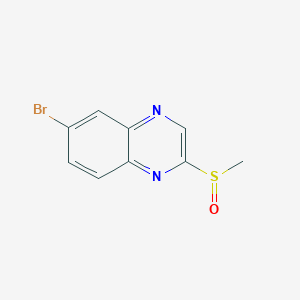
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
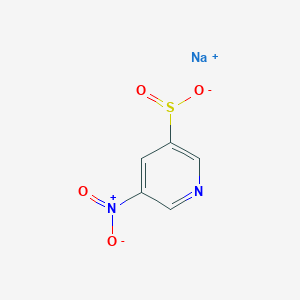

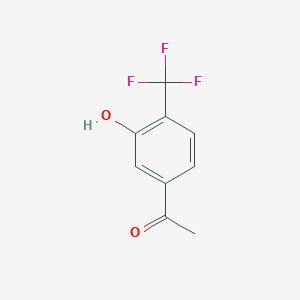
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)


